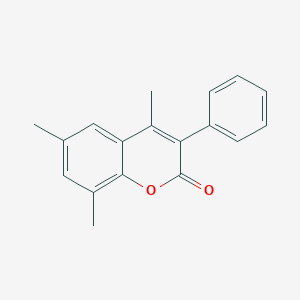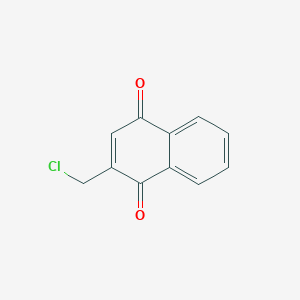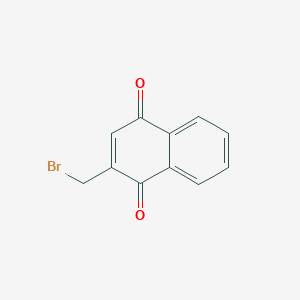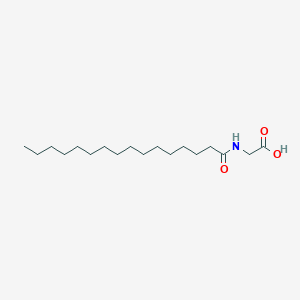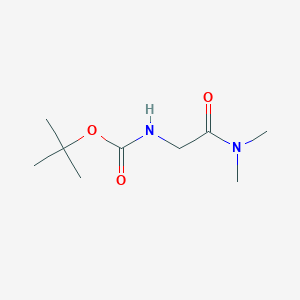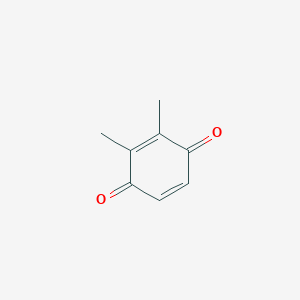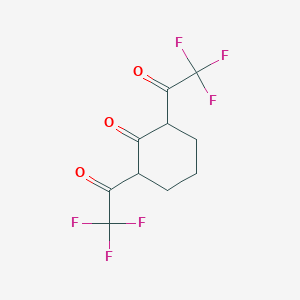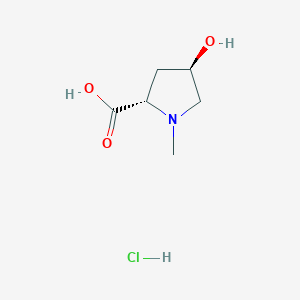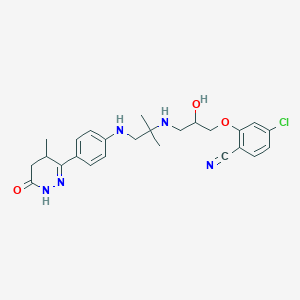
Oberadilol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oberadilol is a beta-blocker drug that is used to treat hypertension, angina, and heart failure. It is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors. This drug is known for its long-lasting effects and has been used in various scientific research applications.
Wirkmechanismus
Oberadilol works by blocking beta-1 and beta-2 receptors. Beta-1 receptors are found in the heart and are responsible for increasing heart rate and contractility. Beta-2 receptors are found in the lungs and are responsible for bronchodilation. By blocking these receptors, Oberadilol reduces heart rate, contractility, and bronchodilation, which results in decreased blood pressure and improved cardiac function.
Biochemische Und Physiologische Effekte
Oberadilol has several biochemical and physiological effects. It reduces heart rate and contractility, which results in decreased cardiac output and blood pressure. It also reduces bronchodilation, which can cause breathing difficulties in some patients. Additionally, Oberadilol can cause fatigue, dizziness, and depression in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oberadilol in lab experiments is its long-lasting effects. This drug has a half-life of approximately 24 hours, which makes it ideal for long-term studies. However, one limitation of using Oberadilol is its non-selective nature. This drug blocks both beta-1 and beta-2 receptors, which can make it difficult to determine the specific effects of each receptor.
Zukünftige Richtungen
There are several future directions for Oberadilol research. One area of interest is its effects on the nervous system. Oberadilol has been shown to reduce anxiety and stress, but more research is needed to determine the specific mechanisms involved. Another area of interest is its effects on cardiovascular diseases. Oberadilol has been shown to improve cardiac function, but more research is needed to determine its long-term effects on hypertension, angina, and heart failure.
Conclusion:
Oberadilol is a beta-blocker drug that has been used in various scientific research applications. It works by blocking beta-1 and beta-2 receptors, which results in reduced blood pressure and improved cardiac function. This drug has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, Oberadilol is a promising drug that has the potential to improve our understanding of cardiovascular diseases and the nervous system.
Synthesemethoden
Oberadilol is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate to form 2-methoxy-5-nitrochalcone. This chalcone is then condensed with 2-aminoethanol to form Oberadilol.
Wissenschaftliche Forschungsanwendungen
Oberadilol has been used in various scientific research applications. It has been studied for its effects on cardiovascular diseases, such as hypertension, angina, and heart failure. This drug has also been studied for its effects on the nervous system, such as its ability to reduce anxiety and stress.
Eigenschaften
CAS-Nummer |
114856-44-9 |
|---|---|
Produktname |
Oberadilol |
Molekularformel |
C25H30ClN5O3 |
Molekulargewicht |
484 g/mol |
IUPAC-Name |
4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33) |
InChI-Schlüssel |
SHAJOALCPZUGLR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Andere CAS-Nummern |
114856-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)


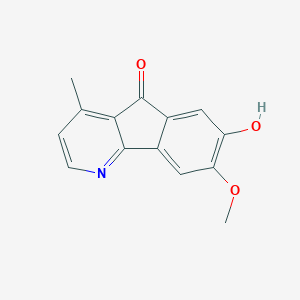
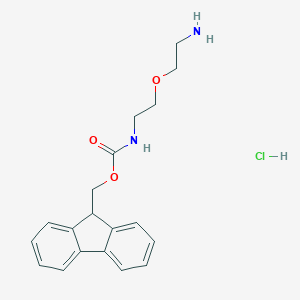
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
